3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
The exact mass of the compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-14-12-19(25-10-8-24(3)9-11-25)26-21(22-14)20(15(2)23-26)16-6-7-17(27-4)18(13-16)28-5/h6-7,12-13H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSWFQDSGSIMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines and triazole derivatives, have been reported to interact with various biological targets. They are often present in natural products and biologically active synthetic compounds, being important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding.
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding. This interaction can lead to a variety of biological effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a variety of biological effects.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been studied.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis and Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been synthesized through various chemical pathways. The synthesis typically involves the reaction of substituted phenyl groups with pyrazolo-pyrimidine derivatives to achieve the desired structure. The presence of the dimethoxyphenyl and piperazine moieties contributes to its biological properties.
Anticancer Properties
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example:
- Dual Inhibition : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation. The compound showed an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib .
- Antiproliferative Effects : In a National Cancer Institute (NCI) assessment involving 60 different cancer cell lines, the compound exhibited a mean growth inhibition (GI%) of 43.9% across various types of cancers, including breast, lung, and colorectal cancers .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cancer progression:
- Enzymatic Assays : The compound interacts with key enzymes involved in cell cycle regulation and survival pathways. Inhibiting CDK2 disrupts the cell cycle progression in cancer cells, leading to apoptosis .
- Molecular Docking Studies : Computational studies have shown that the binding modes of this compound resemble those of known inhibitors, suggesting a similar mechanism of action at the molecular level .
Case Study 1: In Vitro Evaluation
A detailed in vitro evaluation was conducted where several derivatives were tested against multiple cancer cell lines. Among them, a specific derivative demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF7 | 3.79 | 78 |
| NCI-H460 | 12.50 | 65 |
| SF-268 | 42.30 | 55 |
Case Study 2: Comparative Analysis
Comparative studies have highlighted the effectiveness of this compound relative to other anticancer agents. For instance, it was found to be more effective than some traditional chemotherapeutics in specific cell lines due to its targeted action on kinases involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
